![molecular formula C17H13N5O3S B2912888 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1904028-14-3](/img/structure/B2912888.png)
2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their significant biological activities and are considered fruitful targets for cancer control .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves the use of morpholine-based compounds . A general procedure for the preparation of 4-chlorothieno[2,3-d]pyrimidine derivatives involves cooling a mixture of the appropriate respective thieno[2,3-d] pyrimidin-4-one derivatives and POCl3 to 0 °C in an ice bath during the addition of POCl3 .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied using quantum chemical calculations . The calculations were performed in terms of the HF and DFT (B3LYP) approximations in the 3-21G basis set .Chemical Reactions Analysis
The quantum chemical calculations of the energies, electronic structures, and geometries for the products and intermediates of the ipso-nitration of 5,6-dimethyl-substituted 2-oxo- and 2-thioxothieno[2,3-d]pyrimidin-4-ones were performed .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives can be determined using quantum chemical studies . These studies provide insights into the energies, electronic structures, and geometries of these compounds .Scientific Research Applications
Falcipain-2 Inhibitor
This compound has been identified as a new class of Falcipain-2 inhibitors . Falcipain-2 (FP-2) is a principal cysteine protease and an essential hemoglobinase of erythrocytic Plasmodium falciparum trophozoites, making it an attractive target enzyme for developing anti-malarial drugs .
Anti-Malarial Drug Development
The compound’s potent inhibitory activity against FP-2 has potential application in the discovery of new anti-malarial drugs . Malaria remains one of the most important infectious disease problems in the world, accounting for 300-500 million clinical cases and up to 2.7 million deaths each year .
Inhibitory Effect Against FP-2
The compound can inhibit FP-2 in vitro, with the inhibitory effect against FP-2 in the micromolar range (IC 50 = 2.81 μM) .
Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
The compound can be used in the synthesis of a series of 2-oxo-1,2,3,4-tetrahydropyrimidines with good to excellent yields .
Chemical Research
The compound is available for purchase for early discovery researchers as part of a collection of unique chemicals . This suggests its potential use in various chemical research applications.
Inhibitory Activity Against FP-2
All compounds, including this one, can remarkably inhibit the activity of FP-2 (Percent inhibition at 10 μM > 50%), indicating that these compounds are FP-2 inhibitors .
Mechanism of Action
Thieno[2,3-d]pyrimidine derivatives are designed and synthesized as anti-PI3K agents . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control . The antiproliferative activity of these compounds on NCI 60 cell lines and their enzymatic activity against PI3K isoforms were evaluated .
Future Directions
Thieno[2,3-d]pyrimidine derivatives have shown promise as potential anti-cancer agents . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents . Further studies could also explore their potential application in the treatment of other diseases.
properties
IUPAC Name |
2-oxo-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-14(12-8-10-2-1-4-18-13(10)21-15(12)24)19-5-6-22-9-20-16-11(17(22)25)3-7-26-16/h1-4,7-9H,5-6H2,(H,19,23)(H,18,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOAIISIDGNTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.